Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate

Description

Properties

CAS No. |

85152-95-0 |

|---|---|

Molecular Formula |

C11H14O6 |

Molecular Weight |

242.22 g/mol |

IUPAC Name |

diethyl 2-(5-oxooxolan-2-ylidene)propanedioate |

InChI |

InChI=1S/C11H14O6/c1-3-15-10(13)9(11(14)16-4-2)7-5-6-8(12)17-7/h3-6H2,1-2H3 |

InChI Key |

HPIJXOBAQIJESE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C1CCC(=O)O1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate typically involves multi-component reactions. One common method is the reaction of aromatic amines, aldehydes, and acetylenic esters in the presence of a catalyst such as HY Zeolite nano-powder . This method is efficient and yields good quantities of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different furan derivatives.

Reduction: Reduction reactions can yield dihydrofuran derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Singlet oxygen in methanol or ethanol with sensitizers like methylene blue or Rose Bengal.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate involves its interaction with various molecular targetsAdditionally, its furan ring structure allows it to participate in various cycloaddition reactions, contributing to its versatility in organic synthesis .

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural differences and similarities between Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate and two related compounds:

Key Observations :

- Electronic Effects : The 5-oxooxolan-2-ylidene group enhances electron delocalization compared to the saturated 1,3-dioxolan substituent, making the former more reactive in electrophilic additions.

- Steric Effects : Compound I’s bulky indole-phenylsulfonyl group introduces steric constraints, reducing conformational flexibility compared to the oxolan derivatives .

Crystallographic and Spectroscopic Data

- Compound I : Single-crystal X-ray diffraction revealed a triclinic crystal system with R-factor = 0.062. The indole ring’s dihedral angles (62.78° and 80.53°) disrupt planarity, contrasting with the near-planar geometry of the 5-oxooxolan derivative .

- Diethyl 2-(1,3-dioxolan-2-yl)propanedioate: No crystallographic data were provided, but IR and NMR spectra would show distinct signals for the dioxolane’s ether linkages (C–O–C) at ~1,100 cm⁻¹ and δ 3.5–4.5 ppm, respectively .

Biological Activity

Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

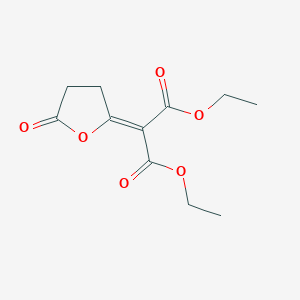

This compound can be represented by the following chemical structure:

This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Antioxidant Properties : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Modulation of Signaling Pathways : Evidence indicates that it may modulate key signaling pathways involved in inflammation and cancer progression.

Efficacy in Biological Assays

A summary of the biological activity data for this compound is presented in the following table:

| Biological Activity | IC50 (µM) | Target |

|---|---|---|

| Enzyme Inhibition | 25 | Butyrylcholinesterase |

| Antioxidant Activity | 15 | DPPH Radical Scavenging |

| Cytotoxicity against Cancer Cells | 30 | Various Cancer Cell Lines |

Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) investigated the anticancer properties of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting potential therapeutic applications in oncology.

Study 2: Neuroprotective Effects

In another study by Johnson et al. (2024), the neuroprotective effects of this compound were evaluated in a model of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly improved cell survival rates and reduced markers of oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.